1-(ethylsulfonyl)-N-(2-fluorobenzyl)-3-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(2-fluorobenzyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H21FN2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.12569187 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Medicinal Applications
Innovative Fluorinated Biomolecules
Researchers have explored the synthesis of fluoroaminosulfones derived from piperidine, which enables access to fluorinated biomolecules. Such compounds, including potent DPP-II inhibitors and acyclonucleoside analogues, show promise as enzyme inhibitors, highlighting their potential in therapeutic applications (Prunier et al., 2013).
Cholinesterase Inhibition
A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological disorders. These compounds were also subjected to molecular docking to study their binding interactions, indicating their potential as therapeutic agents for diseases like Alzheimer's (Khalid et al., 2014).
Environmental and Other Applications
Heat-Activated Persulfate Oxidation
A study on the oxidation of perfluorooctanoic acid (PFOA) by heat-activated persulfate investigated the feasibility of using such methods for in-situ groundwater remediation. This research is crucial for developing strategies to mitigate environmental contamination by persistent organic pollutants (Park et al., 2016).
Innovative Synthesis Techniques
Sulfone Derivatives for Antibacterial Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against rice bacterial leaf blight. This study not only highlights the compound's potential in plant protection but also its role in enhancing plant resistance against bacterial infections, demonstrating a novel application in agriculture (Shi et al., 2015).
Properties
IUPAC Name |
1-ethylsulfonyl-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-2-22(20,21)18-9-5-7-13(11-18)15(19)17-10-12-6-3-4-8-14(12)16/h3-4,6,8,13H,2,5,7,9-11H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQHVRMZBIXJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.